molecular formula C17H18N2O3 B2382785 4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid CAS No. 1240018-26-1

4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid

Cat. No. B2382785
CAS RN: 1240018-26-1
M. Wt: 298.342
InChI Key: KMZUSLLYSWUQDP-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid, also known as TBHPBA, is an organic compound that is commonly used in a variety of scientific research applications. TBHPBA is an aromatic diazo compound that is used in organic synthesis and as a reagent in laboratory experiments. TBHPBA is also used as a tool in biochemical and physiological research.

Scientific Research Applications

  • Reversible Luminescent Sensors : Imidazole derivatives including the compound have been utilized as reversible luminescent sensors for detecting cyanide and mercury ions. They showed exclusive sensing towards CN- ions, leading to the quenching of fluorescence. These derivatives were characterized using spectroscopic techniques and X-ray crystallography, highlighting their potential in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).

  • Characterization of Azo-Benzoic Acids : Research involving several azo-benzoic acids, including variants of the specified compound, utilized NMR, UV-VIS, and IR spectroscopic techniques for structural confirmation. These studies are significant for understanding the chemical properties and reactions of such compounds in various conditions, including solvent composition and pH, contributing to a deeper understanding of their chemical behavior (Baul, Das, Chandra, Mitra, & Pyke, 2009).

  • Light Stabilizers with Hindered Amine Moiety : Benzotriazole compounds containing a hindered amine moiety, synthesized from 3-(3'-tert-butyl-4'-hydroxyphenyl)propionic acid, were studied for their UV-absorbing and radical trapping properties. These findings are relevant in the context of materials science, particularly in the development of stabilizers to protect materials from light-induced degradation (Zuo Hong-liang, 2007).

  • Cytotoxic Effects in Cancer Research : The cytotoxic effects of dibutyltin(IV) complexes containing arylazobenzoate ligands, including variants of the mentioned compound, were evaluated in vitro on human tumor cell lines. These compounds showed strong cytotoxic activity, suggesting their potential in cancer treatment research (Basu Baul, Paul, Pellerito, Scopelliti, Singh, Verma, Duthie, Vos, & Tiekink, 2011).

  • Embryotoxicity Studies : The toxicity of tri-n-butyltin(IV) complexes of azo-dicarboxylates, including variants of the compound , were evaluated using sea urchin early developmental stages. These studies contribute to the understanding of the environmental impact and potential risks of such compounds (Baul, Rynjah, Singh, Pellerito, D'Agati, & Pellerito, 2005).

  • Drug-likeness Properties Prediction : Research on new ortho, meta, and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids, structurally related to the compound, focused on in silico prediction of drug-likeness properties. This study is significant for pharmaceutical development, predicting the potential of new compounds as drugs (Madhavi & Lakshmi Bhavani, 2021).

properties

IUPAC Name

4-[(5-tert-butyl-2-hydroxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-17(2,3)12-6-9-15(20)14(10-12)19-18-13-7-4-11(5-8-13)16(21)22/h4-10,20H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZUSLLYSWUQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid

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